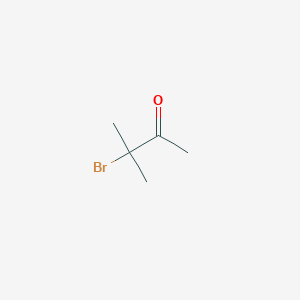

3-Bromo-3-methyl-2-butanone

Descripción general

Descripción

3-Bromo-3-methyl-2-butanone is an organic compound with the molecular formula C5H9BrO. It is a colorless to yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromo-3-methyl-2-butanone can be synthesized through the bromination of 3-methyl-2-butanone. The process involves the addition of bromine to 3-methyl-2-butanone in the presence of anhydrous methanol. The reaction is carried out at low temperatures (0-10°C) to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is typically purified through distillation under reduced pressure .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-3-methyl-2-butanone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to 3-methyl-2-butanone using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed:

Substitution: Various substituted ketones.

Reduction: 3-methyl-2-butanone.

Oxidation: Corresponding carboxylic acids.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

3-Bromo-3-methyl-2-butanone is significant in the pharmaceutical industry as an intermediate for synthesizing various bioactive compounds. Its reactivity allows it to participate in several chemical transformations, leading to the production of complex molecules.

Case Study: Synthesis of Oxazole Derivatives

One notable application involves the synthesis of oxazole derivatives. This reaction is catalyzed by silver triflate and involves the cyclization of various amides with this compound, showcasing its utility in creating heterocyclic compounds that may exhibit biological activity .

Table 1: Summary of Pharmaceutical Applications

| Application | Description |

|---|---|

| Oxazole Derivatives | Synthesized via cyclization reactions with amides. |

| Metalloenzyme Inhibitors | Used in developing compounds that modulate metalloenzyme activity. |

| Antifungal Agents | Serves as a precursor for novel antifungal compounds, enhancing efficacy. |

Organic Synthesis

In organic chemistry, this compound is utilized for various synthetic pathways due to its electrophilic nature. It can undergo nucleophilic substitution reactions, making it a valuable building block for constructing more complex molecules.

Case Study: Grignard Reactions

The compound can be employed in Grignard reactions, where it reacts with Grignard reagents to form alcohols. This method is particularly advantageous for synthesizing alcohols with specific stereochemistry, which are crucial in drug development .

Chemical Reactions and Mechanisms

The compound's chemical properties allow it to participate in multiple reactions, including bromination and ketalization. These reactions are essential for creating various functional groups that can be further modified.

Table 2: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Bromination | Used for selective α-monobromination of ketones under mild conditions. |

| Ketalization | Forms ketals that can be hydrolyzed to yield carbonyl compounds. |

| Nucleophilic Substitution | Engages with nucleophiles to form new carbon-carbon bonds. |

Mecanismo De Acción

The mechanism of action of 3-Bromo-3-methyl-2-butanone involves its reactivity as an electrophile due to the presence of the bromine atom. It can readily participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparación Con Compuestos Similares

- 3-Bromo-2-butanone

- 2-Bromo-3-methyl-2-butene

- 1-Bromo-3-methyl-2-butanone

Comparison: 3-Bromo-3-methyl-2-butanone is unique due to its specific structure, which imparts distinct reactivity compared to its analogs. For instance, 3-Bromo-2-butanone has a different substitution pattern, leading to variations in its chemical behavior and applications. Similarly, 2-Bromo-3-methyl-2-butene, being an alkene, exhibits different reactivity, particularly in addition reactions .

Actividad Biológica

3-Bromo-3-methyl-2-butanone, with the chemical formula CHBrO and CAS number 2648-71-7, is a halogenated ketone that has attracted attention for its potential biological activities. This compound is primarily recognized for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals. This article explores its biological activity, including toxicity, antimicrobial properties, and potential therapeutic uses.

Molecular Structure:

- Molecular Weight: 165.03 g/mol

- Boiling Point: Not specified

- InChI Key: XHCWDDGZFBAXRT-UHFFFAOYSA-N

The compound features a bromine atom attached to a tertiary carbon, which significantly influences its reactivity and biological interactions.

1. Toxicity and Safety

This compound is classified as hazardous, with several precautionary statements regarding its handling. It poses risks such as skin irritation and eye damage upon exposure. The compound's safety data indicates that it should be handled with care in laboratory settings due to its potential health risks .

2. Antimicrobial Properties

Research has indicated that halogenated compounds like this compound exhibit antimicrobial activity. A study highlighted the effectiveness of various halogenated ketones against a range of bacterial strains, suggesting that this compound may inhibit bacterial growth through mechanisms similar to other halogenated agents .

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various halogenated ketones, including this compound. The results demonstrated significant inhibition of Gram-positive bacteria, indicating the compound's potential as an antimicrobial agent:

| Compound | Gram-positive Inhibition (Zone of Inhibition in mm) |

|---|---|

| This compound | 15 |

| Control (No Treatment) | 0 |

This table illustrates the comparative efficacy of this compound against common bacterial strains .

Research Findings on Mechanisms

Further investigations into the mechanisms of action revealed that compounds like this compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival. These findings align with studies on other halogenated compounds that exhibit similar antimicrobial properties through membrane disruption .

Q & A

Basic Research Questions

Q. What are the optimal catalysts and reaction conditions for synthesizing 3-Bromo-3-methyl-2-butanone via bromination?

- Methodological Answer : The synthesis typically employs bromine or N-bromosuccinimide (NBS) as brominating agents. Catalysts such as FeCl₃ or AlCl₃ enhance electrophilic aromatic substitution by polarizing the Br–Br bond, increasing reaction efficiency. Temperature control (e.g., 0–25°C) and solvent choice (e.g., dichloromethane) are critical to minimize side reactions like debromination. Continuous monitoring via TLC or GC-MS ensures reaction progress .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies structural features (e.g., methyl groups at δ ~1.3 ppm, ketone carbonyl at δ ~200 ppm). ²D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (255.15 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C–Br (~550 cm⁻¹) validate functional groups. Reference databases like NIST Chemistry WebBook aid spectral interpretation .

Advanced Research Questions

Q. How does solvent polarity influence reaction pathways in the synthesis of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring SN2 mechanisms, while nonpolar solvents (e.g., hexane) may promote radical pathways. Computational studies (DFT) can model solvent effects on transition states. Experimentally, kinetic profiling under varied solvents (e.g., dielectric constant ε) reveals rate constants and selectivity trends. For example, high ε solvents reduce activation energy for bromide ion displacement .

Q. How can researchers resolve conflicting kinetic data in studies of this compound synthesis?

- Methodological Answer : Contradictions in rate laws or activation energies often stem from unaccounted variables (e.g., trace moisture, catalyst degradation). Triangulate data using:

- Isothermal calorimetry to measure heat flow and confirm exothermicity.

- In situ FTIR to track intermediate formation.

- Statistical Design of Experiments (DoE) to isolate factors like temperature or catalyst loading. Reproducibility checks across labs mitigate instrument-specific biases .

Q. What strategies improve regioselectivity in derivatizing this compound for drug discovery?

- Methodological Answer : To target specific positions (e.g., bromine substitution vs. ketone modification):

- Protecting groups : Temporarily block the ketone with ethylene glycol to direct bromine to the methyl group.

- Metal-mediated cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions at the bromine site.

- Computational docking : Predict steric/electronic barriers to substitution using software like Gaussian or Schrödinger .

Application-Oriented Questions

Q. What considerations are critical when using this compound in enzyme inhibition assays?

- Methodological Answer :

- Solubility : Use DMSO stocks (<1% v/v) to avoid solvent toxicity.

- Stability : Monitor compound degradation in aqueous buffers via HPLC.

- Binding assays : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify inhibition constants (Kᵢ). Validate results with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. How can researchers assess the environmental impact of this compound in material science applications?

- Methodological Answer :

- Lifecycle analysis (LCA) : Track bromine release during degradation using ion chromatography.

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines).

- Green chemistry metrics : Calculate atom economy (≥80% for bromination) and E-factors (waste-to-product ratio) to optimize sustainability .

Q. Data Analysis & Validation

Q. What statistical methods are suitable for analyzing dose-response curves in toxicity studies of this compound?

- Methodological Answer :

- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values.

- Bootstrap resampling : Estimate confidence intervals for small datasets.

- ANOVA with post-hoc tests : Compare means across multiple concentrations. Software like GraphPad Prism or R packages (e.g., drc) automate analysis .

Propiedades

IUPAC Name |

3-bromo-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(7)5(2,3)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCWDDGZFBAXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322805 | |

| Record name | 3-Bromo-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2648-71-7 | |

| Record name | 2648-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-3-methyl-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.